2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
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Overview
Description
2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is a complex organic compound featuring an indole ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications in the treatment of various diseases due to its bioactive properties.
Industry: Used in the development of new drugs and materials.
Mechanism of Action
The mechanism by which 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(1H-indol-3-yl)acetaldehyde
2-(1,2-dimethyl-1H-indol-3-yl)ethanone
N-(1-phenylethyl)acetamide
Uniqueness: 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the presence of both methyl groups and the oxo-acetamide moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(15-9-5-4-6-10-15)21-20(24)19(23)18-14(2)22(3)17-12-8-7-11-16(17)18/h4-13H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXLLPZXMMOGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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